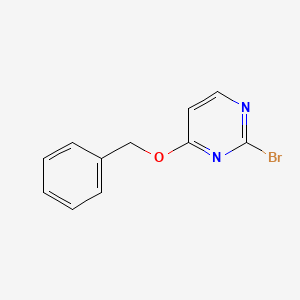

4-(Benzyloxy)-2-bromopyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-phenylmethoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-11-13-7-6-10(14-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJRBYSMUKJKCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzyloxy 2 Bromopyrimidine

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 4-(benzyloxy)-2-bromopyrimidine reveals two primary disconnections that form the basis of the main synthetic strategies. The most intuitive disconnection is at the C4-O bond of the benzyloxy group, leading to a 2-bromo-4-hydroxypyrimidine (or its tautomeric equivalent, 2-bromopyrimidin-4(3H)-one) and benzyl (B1604629) bromide. This approach falls under the category of derivatization from a pre-formed pyrimidine (B1678525) ring.

A more fundamental disconnection breaks the pyrimidine ring itself, suggesting a de novo construction strategy. This involves identifying the constituent building blocks that can be cyclized to form the pyrimidine core. For a 2,4-disubstituted pyrimidine, this typically involves the reaction of a three-carbon component with a nitrogen-containing species like an amidine.

De Novo Pyrimidine Ring Construction Strategies Relevant to this compound Precursors

The de novo synthesis of the pyrimidine ring is a versatile method for creating a wide array of substituted pyrimidines. wikipedia.org These strategies typically involve the cyclization of open-chain precursors.

Cyclization Reactions Involving Carbonyl Compounds and Nitrogen Sources

A classical and widely employed method for pyrimidine synthesis involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine. wikipedia.org While not directly yielding this compound, this method is crucial for the synthesis of its precursors. The general principle involves the reaction of a 1,3-dielectrophilic three-carbon unit with a nucleophilic N-C-N fragment.

Recent advancements have focused on developing more sustainable and efficient methods. For instance, a novel iridium-catalyzed multicomponent synthesis allows for the regioselective formation of pyrimidines from amidines and up to three different alcohols. acs.orgorganic-chemistry.org This process proceeds through a series of condensation and dehydrogenation steps, liberating hydrogen and water. acs.orgorganic-chemistry.org

Another approach involves a deconstruction-reconstruction strategy where existing pyrimidine structures are converted into iminoenamines, which are surrogates of 1,3-dicarbonyl compounds. nih.gov These intermediates can then undergo in-situ recyclization with guanidine (B92328) under basic conditions to form 2-aminopyrimidines. nih.gov

The biosynthesis of pyrimidines also offers insights into de novo pathways, where the ring is assembled from components like carbamoyl (B1232498) phosphate (B84403) and aspartate. biochemden.commacmillanusa.com

Multicomponent Reaction Approaches for Pyrimidine Formation

Multicomponent reactions (MCRs) have gained significant attention as they allow for the construction of complex molecules in a single step from three or more reactants, which is an environmentally benign approach. researchgate.net Several MCRs have been developed for the synthesis of pyrimidine derivatives. researchgate.netrsc.org

One such example is an iodine-mediated three-component reaction for the synthesis of naphthoquinone-fused pyrroles tethered with a pyrimidine moiety. rsc.org Another efficient method involves a catalyst-free, one-pot chemoselective multicomponent domino reaction for the synthesis of pyrimidine functionalized pyrrolo-annelated derivatives. rsc.org

Furthermore, a highly efficient four-component reaction process has been developed for synthesizing 2,4,5-trisubstituted pyrimidine carboxamides via C–H bond functionalization and cross-dehydrogenative coupling catalyzed by palladium. rsc.org These MCRs provide rapid access to diverse pyrimidine scaffolds, which can then be further functionalized to obtain the target molecule.

Derivatization from Pre-Formed Halogenated Pyrimidines

This is often the most direct and commonly used approach for the synthesis of this compound. The strategy relies on the sequential introduction of the bromo and benzyloxy substituents onto a pyrimidine ring.

Introduction of the Benzyloxy Moiety via Alkoxylation/Etherification

The introduction of the benzyloxy group is typically achieved through an etherification reaction, most commonly a nucleophilic aromatic substitution (SNAr).

The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic attack, especially when substituted with electron-withdrawing groups like halogens. researchgate.net The SNAr reaction is a powerful tool for the functionalization of halopyrimidines. snnu.edu.cn

In the context of synthesizing this compound, a common precursor is 2,4-dichloropyrimidine (B19661). The chlorine atoms at the 2- and 4-positions are activated towards nucleophilic displacement. By carefully controlling the reaction conditions, it is possible to achieve selective substitution.

The synthesis of 4-(benzyloxy)-2-chloropyrimidine (B26338) from 2,4-dichloropyrimidine and benzyl alcohol is a well-established procedure. The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like THF or DMF. The resulting 4-(benzyloxy)-2-chloropyrimidine can then be converted to the target 2-bromo derivative, although direct bromination methods are less common than starting with a bromo-substituted precursor.

A more direct route involves the reaction of 2-bromopyrimidin-5-ol (B596192) with benzyl bromide in the presence of a base like anhydrous potassium carbonate in a solvent such as 2-butanone. rsc.org This reaction proceeds via O-alkylation to afford 5-(benzyloxy)-2-bromopyrimidine (B12099998). rsc.org While this provides a regioisomer of the target compound, it illustrates the general principle of introducing the benzyloxy group via nucleophilic substitution.

The reactivity of dihalopyrimidines can be influenced by the nature of the halogen. Generally, chlorine is a better leaving group than bromine in SNAr reactions on pyrimidines. However, the specific reaction conditions, including the nucleophile, solvent, and temperature, play a crucial role in determining the outcome of the reaction.

Reaction Conditions and Optimization for Alkoxylation (e.g., solvent, base, temperature)

The introduction of a benzyloxy group at the C-4 position of a pyrimidine ring is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a leaving group, most commonly a halogen, by benzyl alcohol, which is activated by a base to form the more nucleophilic benzyl alkoxide. The starting material is often a dihalopyrimidine, such as 2-bromo-4-chloropyrimidine (B1521449) or 2,4-dichloropyrimidine.

The choice of reaction conditions is paramount for maximizing the yield and selectivity of the desired 4-benzyloxy product. Key parameters that are optimized include the solvent, base, and reaction temperature.

Solvent: The polarity of the solvent can significantly influence the reaction rate and outcome. Polar aprotic solvents like acetonitrile (B52724) (MeCN), N,N-dimethylformamide (DMF), and dioxane are commonly employed. mdpi.com These solvents are effective at solvating the cationic species formed during the reaction without interfering with the nucleophile. In some cases, the alcohol reagent itself, benzyl alcohol, can serve as the solvent, although this is less common. The use of polar solvents is critical for stabilizing charged intermediates, which can be crucial for the reaction to proceed. sioc-journal.cn

Base: A variety of bases can be used to deprotonate benzyl alcohol, with the choice often depending on the reactivity of the pyrimidine substrate and the desired reaction temperature. Common inorganic bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). rsc.org Stronger bases like sodium hydride (NaH) or alkali metal hydroxides (e.g., NaOH) are also utilized, particularly when the leaving group is less reactive. google.comgoogle.com The concentration of the base can also be a critical factor; for instance, a high concentration of alkoxide ions can sometimes lead to unexpected solvolysis or condensation products. mdpi.com

Temperature: The reaction temperature is a crucial lever for controlling the reaction rate. Alkoxylation reactions on dichloropyrimidines are often conducted at elevated temperatures, ranging from room temperature to the reflux temperature of the solvent (e.g., 60-100°C). google.comgoogle.com Optimization studies have shown that heating is often necessary to achieve a good yield in a reasonable timeframe. acs.org For example, in the O-alkylation of a pyrimidin-2(1H)-one, the yield improved significantly when the reaction was heated to reflux in acetonitrile. acs.org

The following table summarizes optimized conditions found in the literature for analogous O-alkylation reactions on pyrimidine systems.

| Starting Material | Reagent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 6-phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | 4-(iodomethyl)pyrimidine | K₂CO₃ | MeCN | Reflux | 87% | acs.org |

| 4-benzyl-6-chloropyrimidine | Benzyl alcohol | NaOH | Dioxane/Water | 60-70°C | 88% | google.com |

| 2-bromopyrimidin-5-ol | Benzyl bromide | K₂CO₃ | 2-Butanone | Not specified (stirred overnight) | Not specified | rsc.org |

Bromination Strategies for Pyrimidine Derivatives (if applicable, e.g., at C-2)

The introduction of a bromine atom at the C-2 position of the pyrimidine ring is a key step that can be approached in two primary ways: by starting with a pre-brominated precursor or by direct bromination of a pyrimidine intermediate.

The most direct and common strategy for synthesizing this compound involves using a starting material where the C-2 position is already brominated. A logical precursor would be 2-bromo-4-chloropyrimidine. In this scenario, the synthesis leverages the differential reactivity of the two halogen atoms. The chlorine atom at the C-4 position is generally more susceptible to nucleophilic attack than the bromine atom at the C-2 position. This allows for the selective substitution of the C-4 chlorine with the benzyloxy group, leaving the C-2 bromine intact.

Alternatively, direct bromination of a 4-benzyloxypyrimidine intermediate is conceivable, though less commonly reported for this specific target. Bromination of electron-rich aromatic and heteroaromatic rings is often achieved using electrophilic brominating agents like N-bromosuccinimide (NBS) or bromine (Br₂). For pyridine (B92270) derivatives, which are electronically similar to pyrimidines, NBS is a common reagent for bromination. However, the pyrimidine ring is electron-deficient, which can make direct electrophilic substitution challenging. Furthermore, controlling the position of bromination can be difficult.

A third, more versatile approach involves a deconstruction-reconstruction strategy. nih.gov In this method, a complex pyrimidine can be opened to a more reactive intermediate, which is then re-cyclized with different components to introduce new functional groups. For instance, a pyrimidine could be reacted to form an iminoenamine intermediate, which could then be cyclized with a bromine-containing reagent to install the halogen at the desired position. nih.gov This method offers a high degree of flexibility but is also more synthetically complex.

Directed Synthesis of Specific Isomers and Regioisomers

The synthesis of a single, specific isomer of a disubstituted pyrimidine like this compound is a significant challenge that requires precise control over the regiochemistry of the functionalization steps.

Regiocontrol in Pyrimidine Functionalization

The pyrimidine ring has multiple non-equivalent positions (C-2, C-4, C-5, C-6) where substitution can occur. The inherent electronic properties of the ring dictate a natural hierarchy of reactivity. In nucleophilic aromatic substitution reactions, the C-4 and C-6 positions are generally the most activated and thus more reactive than the C-2 position. nih.govresearchgate.net This is due to the ability of the two ring nitrogens to stabilize the negative charge of the Meisenheimer intermediate more effectively when attack occurs at C-4/C-6.

This inherent reactivity difference is the cornerstone of regiocontrol in the synthesis of this compound. When a nucleophile like benzyl alkoxide is reacted with a 2,4-dihalopyrimidine (e.g., 2-bromo-4-chloropyrimidine or 2,4-dichloropyrimidine), the substitution preferentially occurs at the C-4 position. mdpi.com

Chemists can exploit this principle to direct the synthesis. By starting with 2,4-dichloropyrimidine, the first substitution with one equivalent of benzyl alkoxide will predominantly yield 4-(benzyloxy)-2-chloropyrimidine. The remaining chlorine at C-2 could then be substituted in a subsequent step, or if the target already has bromine at C-2 (as in starting with 2-bromo-4-chloropyrimidine), the reaction effectively stops after the C-4 substitution.

In cases where this natural selectivity is insufficient or needs to be reversed, more advanced strategies are employed. These can include:

Catalysis: Palladium-catalyzed cross-coupling reactions (like Suzuki or Stille couplings) offer alternative ways to functionalize halopyrimidines. The choice of catalyst and ligands can sometimes influence the site of reaction. mdpi.comresearchgate.net

Directing Groups: The presence of other substituents on the ring can electronically or sterically influence the position of subsequent reactions. nih.gov For example, a sterically bulky group at one position can block attack, forcing the reaction to occur at a less-hindered site. nih.gov

N-Activation: Functionalizing one of the ring nitrogens (e.g., forming an N-oxide or a pyridinium-like salt) can dramatically alter the electronic distribution and reactivity of the C-H bonds, enabling regiocontrolled functionalization under different conditions. nih.govacs.org

Challenges and Solutions in Isomer-Specific Synthesis

The primary challenge in synthesizing a specific isomer is avoiding the formation of a mixture of regioisomers, which are often difficult and costly to separate. For disubstituted pyrimidines, if the two positions (e.g., C-2 and C-4) have similar reactivity under the chosen conditions, a mixture of 2-substituted and 4-substituted (or 2,4-disubstituted) products is likely. acs.org

Challenges:

Similar Reactivity of Positions: The electronic difference between the C-2 and C-4/C-6 positions, while significant, may not be large enough to ensure perfect selectivity under all conditions, leading to isomeric byproducts.

Over-reaction: In dihalopyrimidines, substitution of the second halogen can occur, leading to disubstituted products when only mono-substitution is desired.

Substrate-Dependence: The optimal conditions for achieving regioselectivity are often highly dependent on the specific substrate and nucleophile, requiring extensive optimization for each new combination. acs.org

Separation: When isomeric mixtures are formed, their separation by standard techniques like column chromatography can be challenging due to their similar physical properties. nih.gov

Solutions:

Exploiting Differential Halogen Reactivity: A key strategy is to use a starting material with two different halogens, such as 2-bromo-4-chloropyrimidine. The C-Cl bond is typically more reactive towards nucleophilic substitution than the C-Br bond, allowing for selective displacement of the chlorine at C-4.

Stoichiometric Control: Carefully controlling the amount of the nucleophile to one equivalent can help to minimize the formation of di-substituted byproducts.

Stepwise Synthesis: A robust approach is a multi-step synthesis where each functional group is introduced sequentially under conditions optimized for regioselectivity at each step. For example, one might start with 2-bromopyrimidine (B22483), introduce a hydroxyl group at C-4 via oxidation or other means, and then perform an O-alkylation with benzyl bromide. rsc.org

Orthogonal Protecting Group Strategies: In more complex syntheses, protecting groups can be used to temporarily block reactive sites, allowing functionalization to occur only at the desired position. The protecting group is then removed in a later step.

Deconstruction-Reconstruction: As mentioned previously, this advanced strategy circumvents traditional functionalization issues by rebuilding the heterocyclic core, which can provide access to isomers that are difficult to obtain through other methods. nih.gov

By carefully selecting the starting materials and reaction conditions based on the fundamental principles of pyrimidine reactivity, chemists can successfully navigate these challenges to synthesize this compound with high isomeric purity.

Analytical and Spectroscopic Characterization Techniques for Structural Elucidation of 4 Benzyloxy 2 Bromopyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy is fundamental for identifying the number and types of protons in a molecule. In the case of 4-(benzyloxy)-2-bromopyrimidine, the proton signals corresponding to the pyrimidine (B1678525) ring, the benzylic protons, and the phenyl group protons can be distinctly observed and assigned.

For the parent compound, 5-(benzyloxy)-2-bromopyrimidine (B12099998), the following ¹H NMR spectral data has been reported in deuterated chloroform (B151607) (CDCl₃):

A singlet at approximately 8.29 ppm corresponding to the two equivalent protons on the pyrimidine ring.

A multiplet signal between 7.33 and 7.46 ppm, which is attributed to the five protons of the phenyl group.

A singlet at 5.13 ppm, integrating to two protons, which corresponds to the benzylic methylene (B1212753) (-CH₂-) group. rsc.org

Variations in these chemical shifts can be observed in derivatives, providing insights into the electronic effects of different substituents on the pyrimidine or phenyl ring. core.ac.uksemanticscholar.org

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. For 5-(benzyloxy)-2-bromopyrimidine, the carbon signals are assigned as follows in CDCl₃:

Signals for the pyrimidine ring carbons appear at approximately 152.34, 146.62, and 142.78 ppm.

The carbons of the phenyl group resonate in the region of 127.59 to 134.62 ppm.

The benzylic carbon signal is observed at around 71.06 ppm. rsc.org

The chemical shifts of these carbons are sensitive to substitution on the aromatic rings, making ¹³C NMR a powerful tool for confirming the structure of derivatives. tandfonline.com

Heteronuclear NMR (e.g., ¹⁹F NMR for fluorinated derivatives)

For derivatives of this compound that contain fluorine atoms, ¹⁹F NMR spectroscopy is a crucial analytical technique. ¹⁹F NMR provides information about the chemical environment of fluorine atoms within a molecule. jeolusa.comnih.govdiva-portal.org The chemical shifts and coupling constants in ¹⁹F NMR spectra are highly sensitive to the electronic environment, allowing for the precise determination of the position and number of fluorine substituents. psu.eduresearchgate.net For example, in fluorinated benzonitrile (B105546) derivatives, distinct signals for the fluorine atoms can be observed, and their coupling with adjacent protons or carbons can provide further structural confirmation. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between different atoms within a molecule, which is essential for unambiguous structural assignment. mdpi.comnih.gov

COSY (Correlation Spectroscopy) helps to identify proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two to three bonds), providing critical information about the connectivity of different molecular fragments. nih.govresearchgate.net

These techniques are particularly valuable for complex derivatives where simple 1D NMR spectra may be ambiguous. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a destructive technique that provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. rsc.org This is a critical step in the identification of new compounds. For instance, the exact mass of a derivative of this compound can be measured and compared to the calculated mass for a proposed chemical formula. A close match between the experimental and calculated masses provides strong evidence for the compound's identity. tandfonline.comrsc.orgbeilstein-journals.orgmdpi.comepfl.ch

The table below presents a summary of the analytical data for 5-(benzyloxy)-2-bromopyrimidine.

| Technique | Solvent | Observed Signals (ppm) | Assignment | Reference |

| ¹H NMR | CDCl₃ | 8.29 (s, 2H) | Pyrimidine protons | rsc.org |

| 7.46 - 7.33 (m, 5H) | Phenyl protons | rsc.org | ||

| 5.13 (s, 2H) | Benzylic CH₂ | rsc.org | ||

| ¹³C NMR | CDCl₃ | 152.34, 146.62, 142.78 | Pyrimidine carbons | rsc.org |

| 134.62, 128.86, 128.78, 127.59 | Phenyl carbons | rsc.org | ||

| 71.06 | Benzylic CH₂ | rsc.org |

Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound by analyzing the fragmentation pattern of its molecular ion. libretexts.org In the case of this compound, electron impact (EI) ionization would lead to the formation of a molecular ion (M+•). A key characteristic in the mass spectrum of this compound is the presence of two peaks of nearly equal intensity for the molecular ion, M+• and (M+2)+•, which is due to the natural isotopic abundance of bromine (79Br and 81Br are in an approximate 1:1 ratio). beilstein-journals.org

The molecular ions are energetically unstable and undergo fragmentation, breaking into smaller, charged fragments and neutral radicals. libretexts.org The fragmentation pattern serves as a molecular "fingerprint." For this compound, the fragmentation is expected to proceed through several predictable pathways. The bond between the benzylic carbon and the ether oxygen is relatively weak and prone to cleavage. Alpha-cleavage next to the pyrimidine ring and within the benzyl (B1604629) group are also common fragmentation routes.

A plausible fragmentation pathway for this compound is outlined below. The most stable fragments will produce the most intense peaks in the mass spectrum. The base peak, the most intense peak in the spectrum, often corresponds to a particularly stable carbocation or acylium ion. chemguide.co.uk

Table 1: Plausible Mass Spectrometric Fragmentation of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula of Fragment | Notes |

| 263/265 | [C₁₂H₁₀BrN₂O]+• | Molecular Ion (M+•) | Characteristic 1:1 isotopic pattern for bromine. |

| 184 | [C₅H₃BrN₂O]+• | Loss of toluene (B28343) (C₇H₇) | Cleavage of the benzyl-oxygen bond. |

| 172/174 | [C₄H₂BrN₂]+ | Loss of benzyloxy radical (C₇H₇O•) | |

| 157/159 | [C₄H₃N₂Br]+• | Rearrangement and loss of CO | |

| 91 | [C₇H₇]+ | Tropylium (B1234903) ion | A very common and stable fragment from benzyl groups. |

| 77 | [C₆H₅]+ | Phenyl cation | Loss of CH₂ from the tropylium ion. |

This table represents a predictive fragmentation pattern based on established chemical principles.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the determination of the elemental composition of the parent molecule and its fragments with high confidence. For instance, in the HRMS analysis of a related compound, 2,4-bis(benzyloxy)-6-bromopyrimidine, the calculated mass for the [M+H]+ ion C₁₈H₁₆N₂O₂⁷⁹Br was 371.0395, and for C₁₈H₁₆N₂O₂⁸¹Br it was 373.0375, with the found values closely matching. wiley-vch.de This level of accuracy is crucial for unambiguous formula determination.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. core.ac.uk When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are absorbed, and the resulting spectrum shows absorption bands that are characteristic of the bonds present.

For this compound, the IR spectrum would exhibit a combination of absorption bands corresponding to the pyrimidine ring, the benzyloxy group, and the carbon-bromine bond. The spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹), which is unique for every compound.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Assignment of Vibrational Mode | Functional Group |

| 3100-3000 | Medium to Weak | C-H stretching | Aromatic (pyrimidine and phenyl rings) |

| 2950-2850 | Medium | C-H stretching | Aliphatic (-CH₂-) |

| 1600-1550 | Medium to Strong | C=N and C=C stretching | Pyrimidine ring |

| 1500-1400 | Medium to Strong | C=C stretching | Aromatic rings |

| 1250-1200 | Strong | Asymmetric C-O-C stretching | Aryl ether |

| 1050-1000 | Medium | Symmetric C-O-C stretching | Aryl ether |

| 900-675 | Strong | C-H out-of-plane bending | Aromatic rings |

| 690-515 | Medium to Weak | C-Br stretching | Bromo-substituent |

This table is based on established correlation charts for IR spectroscopy. rsc.orgrsc.org

The presence of bands in the 3100-3000 cm⁻¹ region would confirm the aromatic C-H bonds, while the aliphatic C-H stretch from the methylene bridge of the benzyloxy group would appear around 2950-2850 cm⁻¹. The characteristic stretches for the C=N and C=C bonds within the pyrimidine ring are expected in the 1600-1550 cm⁻¹ region. The strong absorption bands for the aryl ether C-O stretching are particularly diagnostic.

X-ray Crystallography for Solid-State Molecular Structure Determination

For a compound like this compound, obtaining a single crystal of sufficient quality is the first and often most challenging step. If successful, the crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. The diffraction data allows for the calculation of an electron density map, from which the positions of the individual atoms can be determined.

While specific crystallographic data for this compound is not publicly available, a study on a related compound would reveal key structural features. For example, it would confirm the planarity of the pyrimidine ring and the geometry of the substituents. The analysis would also detail the torsion angles, describing the orientation of the benzyloxy group relative to the pyrimidine ring, which is critical for understanding steric effects and intermolecular interactions. Such interactions, like π–π stacking between the aromatic rings or halogen bonding involving the bromine atom, dictate the crystal packing.

Table 3: Information Obtainable from X-ray Crystallography of a Molecular Crystal

| Parameter | Description | Significance for this compound |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the basic repeating unit of the crystal. | Defines the fundamental packing symmetry and volume. |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. | Reveals the inherent symmetry of the crystal packing. |

| Atomic Coordinates | The x, y, z position of each atom within the unit cell. | Allows for the complete reconstruction of the molecular structure. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirms the connectivity and geometry of the molecule, comparing them to theoretical values. |

| Torsion Angles | The dihedral angles that describe the rotation around single bonds. | Defines the conformation of the flexible benzyloxy group. |

| Intermolecular Interactions | Non-covalent forces such as hydrogen bonds, halogen bonds, and π–π stacking. | Explains the stability of the crystal lattice and influences physical properties. |

This table outlines the typical data generated from a successful single-crystal X-ray diffraction experiment.

Chromatographic Purity Assessment and Isolation

Chromatographic techniques are essential for separating the components of a mixture and are therefore vital for assessing the purity of synthesized compounds like this compound and for isolating them from reaction byproducts.

HPLC and UPLC are powerful analytical techniques used to separate, identify, and quantify each component in a mixture. UPLC uses smaller particle size columns, which provides higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. acs.org

For the purity assessment of this compound, a reversed-phase HPLC or UPLC method would typically be employed. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, often consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. The compound is separated from its impurities based on their relative polarities. The purity is then determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. isca.me

Table 4: Typical HPLC/UPLC Conditions for Purity Analysis of Pyrimidine Derivatives

| Parameter | HPLC | UPLC |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | C18 (e.g., 50 mm x 2.1 mm, <2 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid | Water with 0.1% Formic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid | Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid |

| Gradient | e.g., 5% to 95% B over 15-20 minutes | e.g., 5% to 95% B over 2-5 minutes |

| Flow Rate | 1.0 mL/min | 0.4-0.6 mL/min |

| Column Temperature | 25-40 °C | 30-50 °C |

| Detection | UV-Vis Diode Array Detector (DAD) at a specific wavelength (e.g., 254 nm) | UV-Vis Diode Array Detector (DAD) at a specific wavelength (e.g., 254 nm) |

This table presents representative parameters for developing a reversed-phase HPLC or UPLC method for purity determination. acs.orgresearchgate.net

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for confirming both the identity and purity of a compound in a single analysis. As the separated components elute from the LC column, they are introduced into the mass spectrometer.

For this compound, an LC-MS analysis would provide a chromatogram showing the separation of the main compound from any impurities. Simultaneously, the mass spectrometer would generate a mass spectrum for each eluting peak. The mass spectrum of the main peak would be expected to show the characteristic molecular ion cluster (m/z 263/265) for this compound, thus confirming its identity. The mass spectra of any impurity peaks can provide crucial information for their structural identification. This technique is particularly useful for detecting and identifying co-eluting impurities that may not be resolved by UV detection alone.

The combination of retention time data from the LC and mass-to-charge ratio data from the MS provides a very high degree of confidence in the identification and purity assessment of the target compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of the molecular characteristics of 4-(Benzyloxy)-2-bromopyrimidine.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. fz-juelich.descispace.com It has become a popular tool for theoretical and computational chemists. scispace.com DFT calculations can predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net The accuracy of DFT predictions depends on the choice of the functional and basis set. fz-juelich.de For instance, the B3LYP hybrid functional combined with a 6-311++G(d,p) basis set has been used to analyze the structural and chemical parameters of similar benzyloxy-containing compounds. banglajol.info

In the context of this compound, DFT calculations would reveal key details about its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. These calculations can confirm the non-planar nature of the molecule. banglajol.info The electronic properties derived from DFT, such as the distribution of electron density, are crucial for predicting its reactivity. rsc.org

Table 1: Representative DFT-Calculated Parameters for a Benzyloxy-Containing Aromatic System

| Parameter | Calculated Value |

| C-C bond lengths (phenyl ring) | ~1.4 Å |

| C-O bond length | Varies based on hybridization |

| C-Br bond length | Varies based on aromatic system |

| Dihedral angles | Indicate non-planar structure |

Note: The values in this table are illustrative and based on general findings for similar compounds. Specific values for this compound would require dedicated DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ethz.chslideshare.net The energies of the HOMO and LUMO and the energy gap between them (the HOMO-LUMO gap) are critical indicators of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, FMO analysis can predict its susceptibility to nucleophilic or electrophilic attack. The LUMO would indicate the most likely sites for nucleophilic attack, while the HOMO would highlight regions susceptible to electrophilic attack. The energy levels of these orbitals can be calculated using computational methods like DFT. stuba.sk FMO analysis is a valuable tool for predicting the outcomes of various reactions, including cycloadditions and sigmatropic rearrangements. slideshare.net

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | - |

| LUMO | - |

| HOMO-LUMO Gap | - |

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. libretexts.org It is generated by calculating the electrostatic potential at different points on the electron density surface. libretexts.orgresearchgate.net Red regions on an ESP map indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. libretexts.org

For this compound, the ESP map would likely show a negative potential around the nitrogen atom of the pyrimidine (B1678525) ring and the oxygen atom of the benzyloxy group, reflecting their electronegativity. The area around the bromine atom and the hydrogen atoms would likely exhibit a more positive potential. This visual representation of charge distribution provides valuable insights into intermolecular interactions and the molecule's reactivity. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling plays a crucial role in understanding the intricate details of chemical reaction mechanisms, including the identification of transition states and the determination of energetic pathways.

Transition State Calculations for Nucleophilic Substitution and Cross-Coupling Reactions

Nucleophilic Substitution: The bromine atom on the pyrimidine ring of this compound is a potential leaving group in nucleophilic substitution reactions. Computational modeling can be used to calculate the transition state structures and activation energies for such reactions. ksu.edu.sarsc.org For example, in an S_N2-type reaction, the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to a single transition state. masterorganicchemistry.com In contrast, an S_N1 mechanism would involve the formation of a carbocation intermediate. ksu.edu.sa DFT calculations can help determine which pathway is more favorable by comparing the energies of the respective transition states and intermediates.

Cross-Coupling Reactions: this compound can also participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions. eie.gracs.org Computational studies, often employing DFT, can elucidate the catalytic cycle of these reactions. This involves calculating the energies of intermediates and transition states for key steps like oxidative addition, transmetalation (in Suzuki-Miyaura coupling), and reductive elimination. chinesechemsoc.org For instance, in a Suzuki coupling, calculations can reveal the structure of the transition state for the C-C bond-forming reductive elimination step. chinesechemsoc.org

Energetic Profiles of Transformation Pathways

By calculating the energies of reactants, intermediates, transition states, and products, computational chemistry can construct a detailed energetic profile, or reaction coordinate diagram, for a given transformation. This profile provides a quantitative understanding of the reaction's feasibility and kinetics.

For this compound, energetic profiles can be generated for various reactions, including its synthesis and subsequent functionalization. For example, the synthesis of 4-(benzyloxy)-2-chloropyrimidine (B26338), a related compound, is known to produce a regioisomeric mixture. nih.govacs.org Computational modeling could explain this regioselectivity by comparing the activation barriers for the formation of each isomer.

Furthermore, computational studies can investigate the energetic pathways of more complex transformations, such as gold-catalyzed intramolecular cyclizations or ruthenium-catalyzed direct arylations, should the molecule be a suitable substrate. acs.orgmdpi.com These profiles reveal the step-by-step energy changes throughout the reaction, identifying the rate-determining step and providing insights into how catalysts or reaction conditions can influence the outcome.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are widely employed to predict a range of spectroscopic parameters with a high degree of accuracy. These predictions are instrumental in the interpretation of experimental spectra and can aid in the structural elucidation of novel compounds. For a molecule like this compound, computational methods can forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

The process typically involves optimizing the molecular geometry of the compound at a specific level of theory and basis set, followed by calculations of the relevant spectroscopic properties. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate NMR chemical shifts. Vibrational frequencies, corresponding to IR spectra, are determined by calculating the second derivatives of the energy with respect to the nuclear coordinates. Electronic excitation energies and oscillator strengths, which are fundamental to UV-Vis spectra, can be predicted using Time-Dependent DFT (TD-DFT).

Table 1: Illustrative Predicted Spectroscopic Data for this compound using DFT

| Spectroscopic Technique | Predicted Parameter | Illustrative Value |

| ¹H NMR | Chemical Shift (ppm) | Protons on the pyrimidine ring, benzyloxy group, and benzyl (B1604629) ring would have distinct predicted shifts based on their electronic environment. |

| ¹³C NMR | Chemical Shift (ppm) | Carbons in the pyrimidine ring, particularly C2 and C4, would show significant shifts due to the bromine and benzyloxy substituents. |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | Characteristic peaks for C-Br stretching, C-O-C stretching of the ether linkage, and aromatic C-H stretching would be predicted. |

| UV-Vis Spectroscopy | Maximum Absorption (λ_max, nm) | Predictions would indicate electronic transitions, likely π → π* transitions within the pyrimidine and benzene (B151609) rings. |

Note: The values in this table are illustrative and represent the type of data that would be generated from theoretical calculations. Actual values would be dependent on the specific level of theory and basis set employed in the computation.

Structure-Reactivity Relationship (SAR) Derivations from Computational Data

Computational chemistry provides a powerful toolkit for elucidating Structure-Activity Relationships (SAR) by quantifying various molecular properties that govern chemical reactivity. For this compound, computational analysis can reveal key insights into its reactivity profile, which is crucial for understanding its behavior in chemical reactions and its potential interactions with biological systems.

The electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are of paramount importance. The electrostatic potential surface, for example, can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites susceptible to attack by different reagents.

Computational SAR studies on related pyrimidine derivatives have demonstrated that the nature and position of substituents have a profound impact on their biological activity and chemical reactivity. By calculating a range of molecular descriptors, it is possible to build quantitative structure-activity relationship (QSAR) models that correlate these computed properties with experimentally observed activities.

Table 2: Key Computational Descriptors for SAR Analysis of this compound

| Descriptor | Definition | Significance for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons; higher energy suggests greater nucleophilicity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons; lower energy suggests greater electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to the chemical stability and reactivity of the molecule; a smaller gap suggests higher reactivity. |

| Electrostatic Potential | Distribution of charge on the molecular surface | Identifies nucleophilic and electrophilic sites for potential reactions. |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Charge distribution on individual atoms | Provides insight into local reactivity and potential for electrostatic interactions. |

This table presents a selection of computational descriptors that are typically calculated to derive structure-reactivity relationships for organic molecules.

Advanced Synthetic Applications and Chemical Utility of 4 Benzyloxy 2 Bromopyrimidine Derivatives

Role as a Key Intermediate in Complex Organic Synthesis

The pyrimidine (B1678525) core is a privileged scaffold in medicinal chemistry and chemical biology. The title compound, 4-(benzyloxy)-2-bromopyrimidine, serves as an exceptional building block, offering two distinct points of modification: the highly reactive C2-bromine atom and the deprotectable C4-benzyloxy group. This dual functionality is instrumental in the synthesis of complex molecular targets.

The C2-bromo substituent on the pyrimidine ring is highly susceptible to displacement through various cross-coupling reactions, enabling the construction of intricate heterocyclic systems. This reactivity is a cornerstone of its utility, allowing chemists to forge new carbon-carbon and carbon-heteroatom bonds with precision.

Research on analogous 2-bromopyrimidine (B22483) systems demonstrates their efficacy in palladium-catalyzed reactions such as the Suzuki and Sonogashira couplings. For instance, studies on 2-benzyloxy-5-bromopyrimidines have shown their successful coupling with a variety of aryl boronic acids and terminal alkynes. google.comresearchgate.net This approach facilitates the synthesis of 2,5-disubstituted pyrimidines, which are key components in many biologically active molecules. By analogy, this compound is an ideal substrate for creating 2,4-disubstituted pyrimidines.

The general strategies involve:

Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids to introduce diverse aromatic systems at the C2 position.

Sonogashira Coupling: Coupling with terminal alkynes to install alkynyl moieties, which can be further elaborated. researchgate.net

Buchwald-Hartwig Amination: Introduction of nitrogen-based nucleophiles (amines, amides) to form 2-aminopyrimidine (B69317) derivatives.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the bromide by strong nucleophiles like alkoxides or thiolates.

These reactions allow for the fusion of the pyrimidine core with other heterocyclic systems, such as indoles, pyrazoles, and pyridines, leading to novel and complex molecular frameworks. researchgate.net A deconstruction-reconstruction strategy has also been reported for pyrimidines, where the ring is opened and then re-closed with different reagents to form new heterocyclic systems, highlighting the versatility of the pyrimidine core itself. nih.gov

Table 1: Examples of Heterocyclic Cores Synthesized from Substituted Bromopyrimidines

| Starting Material Type | Reaction Type | Resulting Heterocyclic Architecture |

|---|---|---|

| 2-Bromo-benzyloxypyrimidine | Suzuki Coupling | 2-Aryl-benzyloxypyrimidine |

| 2-Bromo-benzyloxypyrimidine | Sonogashira Coupling | 2-Alkynyl-benzyloxypyrimidine |

| 2-Bromopyrimidine | Buchwald-Hartwig | 2-Aminopyrimidine Derivatives |

The ability to perform selective and high-yielding reactions on this compound makes it an excellent scaffold for combinatorial chemistry and the synthesis of chemical libraries for drug discovery. The sequential functionalization of the C2 and C4 positions allows for the generation of a large number of analogues from a common intermediate.

A typical library synthesis strategy would involve:

Diversification at C2: A parallel synthesis approach using an array of boronic acids, alkynes, or amines to react with the C2-bromo position of this compound. This creates a library of 2-substituted-4-benzyloxypyrimidines.

Deprotection at C4: Removal of the benzyl (B1604629) group via catalytic hydrogenation to unmask the C4-hydroxyl group (yielding a pyrimidone tautomer).

Diversification at C4: The newly revealed hydroxyl/keto group can then be subjected to a second round of diversification reactions, such as etherification, esterification, or conversion to a leaving group (e.g., chloride) for subsequent nucleophilic substitutions.

This systematic approach enables the exploration of the chemical space around the pyrimidine core, which is crucial for structure-activity relationship (SAR) studies in drug development programs. nih.gov The development of multicomponent reactions involving pyrimidine precursors further enhances the ability to rapidly generate molecular diversity. sigmaaldrich.com

Applications in Materials Science

While direct applications of this compound in materials science are not extensively documented, the inherent properties of the pyrimidine ring and related structures suggest significant potential. Pyrimidine derivatives are known components in functional organic materials, including liquid crystals and optoelectronics.

Liquid crystals often consist of molecules with a rigid core and flexible side chains. The phenyl-pyrimidine unit is a well-known mesogen used in liquid crystal compositions. google.com The rigid, planar structure of the pyrimidine ring, combined with the aromatic benzyloxy group, provides the necessary structural anisotropy for the formation of liquid crystalline phases.

Research on related compounds supports this potential. For example, 2,4-Bis(benzyloxy)-5-bromopyrimidine is noted for its use in research for liquid crystal intermediates and OLED materials. lookchem.com Furthermore, the synthesis of 5-(benzyloxy)-2-bromopyrimidine (B12099998) has been described as a step in the creation of a larger molecule designed for liquid crystal applications. rsc.org These examples strongly suggest that this compound could serve as a valuable precursor for new liquid crystals. By undergoing cross-coupling reactions, the C2 position can be extended with other rigid aromatic units to create rod-like molecules conducive to forming nematic or smectic phases.

Substituted pyrimidines are being explored as building blocks for functional polymers. The ability to introduce different functional groups onto the pyrimidine scaffold allows for the tuning of polymer properties such as thermal stability, conductivity, and photophysical characteristics. For instance, 2,4,5-substituted pyrimidines have been investigated as tubulin polymerization inhibitors, demonstrating the interaction of these scaffolds with biological polymers. researchgate.net

The dual reactivity of this compound makes it a candidate for the synthesis of well-defined polymers. It could be used to create:

Conjugated Polymers: If converted into a di-functional monomer (e.g., by transforming the benzyloxy group into another reactive handle), it could be used in step-growth polymerization to create conjugated polymers for organic electronics.

Pendant Functional Groups: The molecule could be attached as a pendant group to a polymer backbone, where the pyrimidine unit could introduce specific properties like metal-ion chelation or hydrogen-bonding sites.

While this area is still emerging, the synthetic versatility of pyrimidine derivatives points towards future applications in the design of advanced organic materials. rsc.org

Development of Novel Synthetic Methodologies

The importance of the pyrimidine scaffold in various fields drives continuous research into new and more efficient ways to synthesize and functionalize these heterocycles. This compound serves as an excellent model substrate for the development and validation of novel synthetic methodologies.

Research efforts focus on several key areas:

Greener Synthetic Routes: Developing reactions that minimize waste, use less hazardous reagents, and can be performed in environmentally benign solvents like water. The Suzuki coupling of 2-benzyloxy-5-bromopyrimidines in water is an example of such progress. google.com

Catalyst Development: Designing more active and selective catalysts (e.g., palladium, nickel, or copper-based) for cross-coupling reactions that can operate under milder conditions and with lower catalyst loadings.

Multicomponent Reactions (MCRs): Devising one-pot reactions where multiple starting materials combine to form complex products in a single step. Such strategies, which have been developed for other substituted pyrimidines, increase efficiency and reduce purification steps. organic-chemistry.orgmdpi.com

C-H Activation: Exploring direct functionalization of C-H bonds on the pyrimidine ring as an alternative to pre-functionalized halides, representing a more atom-economical approach.

Skeletal Editing: Innovative methods that allow for the transformation of the pyrimidine ring itself into other heterocyclic systems, such as pyrazoles, provide powerful tools for generating structural diversity from a common starting material. nih.govrsc.org

Table 2: Comparison of Synthetic Methodologies for Pyrimidine Functionalization

| Methodology | Description | Advantages |

|---|---|---|

| Traditional Cross-Coupling | Pd-catalyzed reactions (Suzuki, Sonogashira, etc.) using bromopyrimidine precursors. | High reliability, broad substrate scope. |

| Green Chemistry Approaches | Reactions performed in aqueous media or under solvent-free conditions. | Reduced environmental impact, improved safety. organic-chemistry.org |

| Multicomponent Reactions | One-pot synthesis combining three or more reactants to build complexity quickly. | High efficiency, operational simplicity. organic-chemistry.org |

Exploration of Regioselective and Chemoselective Transformations

The chemical utility of this compound as a synthetic intermediate is profoundly influenced by its capacity for regioselective and chemoselective transformations. The pyrimidine ring, being electron-deficient due to the two nitrogen atoms, activates the C2-bromine atom for a variety of reactions. This inherent reactivity allows for precise chemical modifications, where reactions can be directed to a specific location (regioselectivity) and a specific functional group (chemoselectivity), even in the presence of other potentially reactive sites.

The primary site of reactivity on this compound is the carbon-bromine bond at the C2 position. This position is electronically activated towards oxidative addition by transition metal catalysts, such as palladium, which is the first step in many cross-coupling reactions. acsgcipr.org In di- or poly-substituted pyrimidines, the relative reactivity of different positions is a key determinant of the reaction outcome. For instance, in 2,4-dichloropyrimidines, palladium-catalyzed Suzuki coupling preferentially occurs at the C4 position. mdpi.com However, the C2-halide is generally more labile in many pyrimidine systems, making this compound an excellent substrate for selective functionalization at this site.

Key palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are instrumental in demonstrating the selective utility of this compound. These transformations allow for the construction of carbon-carbon and carbon-nitrogen bonds with high precision.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically an arylboronic acid, to form a new C-C bond. organic-chemistry.org The reaction is highly regioselective, occurring exclusively at the C2-position of this compound. Studies on related 2-benzyloxy-5-bromopyrimidines have shown that these couplings proceed efficiently with various aryl boronic acids in the presence of a palladium catalyst and a base. researchgate.net

Sonogashira Coupling: This transformation creates a C-C bond between the C2 position of the pyrimidine and a terminal alkyne. organic-chemistry.org Research on similarly substituted 2-benzyloxy-5-bromopyrimidines highlights the effectiveness of this reaction, affording 2-benzyloxy-5-alkyne pyrimidines in high yields. researchgate.netresearchgate.net The reaction is catalyzed by a combination of palladium and copper(I) complexes and proceeds under mild conditions, showcasing its chemoselectivity for the C-Br bond. organic-chemistry.orgresearchgate.net

Buchwald-Hartwig Amination: This powerful method is used to form a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium complexes with specialized phosphine (B1218219) ligands. acsgcipr.org Its application to this compound allows for the selective introduction of a wide array of nitrogen-containing substituents at the C2 position, a common strategy in the synthesis of pharmaceutically active molecules.

The table below summarizes typical conditions for these regioselective and chemoselective transformations.

| Transformation | Reactant | Catalyst System | Base | Solvent | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | Na₂CO₃ (aq) or K₃PO₄ | Water, Toluene (B28343), or DMF | 80-110 °C | 2-Aryl-4-(benzyloxy)pyrimidine | mdpi.comresearchgate.net |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Diethylamine or Triethylamine | THF or DMF | 60-100 °C | 4-(Benzyloxy)-2-(alkynyl)pyrimidine | researchgate.netresearchgate.netscirp.org |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / Phosphine Ligand (e.g., XPhos, BINAP) | NaOᵗBu or K₂CO₃ | Dioxane or Toluene | 80-110 °C | 4-(Benzyloxy)-2-(amino)pyrimidine | wikipedia.orgrsc.org |

Contribution to Sustainable Chemistry through Efficient Synthetic Routes

The use of this compound in modern organic synthesis aligns with the core principles of sustainable and green chemistry. benthamdirect.comrasayanjournal.co.in These principles advocate for the design of chemical processes that are efficient, minimize waste, reduce energy consumption, and use less hazardous substances. nih.gov The synthetic routes employing this compound, particularly through catalytic cross-coupling reactions, exemplify this approach.

A primary contribution to sustainable chemistry is the high efficiency and atom economy of reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These catalytic processes, often requiring only small amounts of palladium catalyst (e.g., 0.5 mol%), can produce high yields of the desired products, thereby minimizing the formation of byproducts. mdpi.comresearchgate.net This contrasts sharply with classical stoichiometric reactions that often generate significant amounts of waste.

The efficiency of these synthetic routes is further enhanced by advanced laboratory techniques. Microwave-assisted synthesis, for instance, has been shown to dramatically reduce reaction times for Suzuki and Sonogashira couplings of pyrimidine derivatives from hours to mere minutes. mdpi.comresearchgate.net This rapid heating not only improves throughput but also contributes to energy efficiency, a key goal of green chemistry. researchgate.net

Future Research Trajectories and Interdisciplinary Perspectives

Innovations in Synthetic Strategies for Highly Functionalized Pyrimidines

The synthesis of pyrimidine (B1678525) derivatives has been a cornerstone of heterocyclic chemistry, driven by their prevalence in pharmaceuticals and functional materials. ijsat.org While classical methods like the condensation of 1,3-dicarbonyl compounds with urea (B33335) or amidines remain robust, future research will focus on more efficient, regioselective, and sustainable approaches to create highly decorated pyrimidine cores. ijsat.org

Recent advancements have moved towards transition metal-catalyzed cross-coupling reactions, C-H activation strategies, and multicomponent reactions (MCRs). ijsat.orgresearchgate.net For instance, palladium-catalyzed reactions like Sonogashira and Suzuki couplings have been effectively used to functionalize brominated pyrimidines, similar to 4-(benzyloxy)-2-bromopyrimidine, by introducing alkyne or aryl groups. researchgate.net The direct C-H functionalization of the pyrimidine ring is a particularly promising avenue, as it minimizes the need for pre-functionalized starting materials, thereby streamlining synthetic pathways. researchgate.net

Future strategies will likely involve the development of novel catalytic systems, including those based on earth-abundant metals, and the application of flow chemistry and microwave-assisted synthesis to accelerate reaction times and improve yields. ijsat.orgmdpi.com These innovations will enable the rapid generation of diverse libraries of pyrimidine derivatives from precursors like this compound for high-throughput screening in drug discovery and materials science.

| Synthetic Strategy | Description | Potential Application for this compound Derivatives | Reference |

| Direct C-H Functionalization | Activation and substitution of a carbon-hydrogen bond on the pyrimidine core, often catalyzed by transition metals. | Introduction of new substituents at positions 5 or 6 of the pyrimidine ring without prior halogenation. | researchgate.net |

| Multicomponent Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a single product, incorporating most of the atoms from the starting materials. | Rapid assembly of complex, poly-substituted pyrimidine structures in a single step. | ijsat.orgmdpi.com |

| Flow Chemistry | Performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion. | Improved reaction control, enhanced safety, and scalability for the synthesis of pyrimidine-based APIs. | ijsat.org |

| Photoredox Catalysis | Using light energy to drive chemical reactions via single-electron transfer pathways. | Accessing novel reaction pathways and functionalizations under mild conditions that are not achievable with traditional thermal methods. | uni-regensburg.de |

Advanced Spectroscopic Characterization Methodologies for Complex Pyrimidine Derivatives

The unambiguous structural elucidation of novel, complex pyrimidine derivatives is critical. While standard techniques like 1H and 13C NMR, IR spectroscopy, and mass spectrometry are foundational, the increasing complexity of synthesized molecules necessitates more advanced methodologies. sdu.dknih.gov

Future research will increasingly rely on a suite of sophisticated spectroscopic and spectrometric techniques. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are indispensable for establishing connectivity in intricately substituted pyrimidines. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which are crucial for confirming elemental compositions. mdpi.com For solid-state materials and crystalline products, single-crystal X-ray diffraction offers the definitive determination of three-dimensional structure. mdpi.com The integration of these techniques provides a comprehensive characterization of new chemical entities derived from this compound.

| Technique | Information Provided | Relevance for Complex Pyrimidines | Reference |

| 2D NMR (COSY, HSQC, HMBC) | Establishes through-bond correlations between protons (COSY) and between protons and carbons (HSQC, HMBC). | Unambiguously assigns signals and determines the substitution pattern on the pyrimidine ring and its appendages. | nih.govacs.org |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass-to-charge ratio measurements (typically to four decimal places). | Confirms the elemental formula of a newly synthesized compound, distinguishing it from other potential isomers. | mdpi.com |

| Single-Crystal X-ray Diffraction | Determines the precise three-dimensional arrangement of atoms in a crystalline solid. | Provides definitive proof of structure, including stereochemistry and solid-state packing, for crystalline pyrimidine derivatives. | mdpi.comtandfonline.com |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies functional groups present in a molecule based on their characteristic vibrational frequencies. | Confirms the presence of key functional groups (e.g., C=O, N-H, C-O) introduced during synthetic modifications. | nih.gov |

Synergistic Integration of Computational and Experimental Approaches in Pyrimidine Chemistry

The synergy between computational modeling and experimental synthesis is a powerful paradigm in modern chemical research. tandfonline.com In the context of pyrimidine chemistry, computational tools are becoming instrumental in predicting reactivity, elucidating reaction mechanisms, and designing molecules with desired properties before their synthesis. nih.gov

Density Functional Theory (DFT) calculations can be employed to model the electronic structure of this compound and its derivatives, predicting sites of reactivity and the feasibility of proposed transformations. tandfonline.com For example, DFT can help rationalize the regioselectivity of C-H functionalization or predict the spectroscopic signatures (NMR, IR) of expected products. tandfonline.com Furthermore, molecular docking studies can simulate the interaction of pyrimidine-based compounds with biological targets, such as protein kinases, providing a rational basis for designing new potential therapeutic agents. nih.gov This in-silico screening prioritizes synthetic targets, saving significant time and resources in the laboratory.

Future work will see an even tighter integration of these approaches, where computational predictions guide experimental efforts, and experimental results, in turn, are used to refine and validate computational models, creating a powerful feedback loop for discovery.

Unexplored Reactivity and Catalytic Transformations of this compound

While the C2-bromo substituent of this compound is a well-established handle for palladium-catalyzed cross-coupling reactions, numerous avenues of its reactivity remain to be explored. researchgate.netscholaris.ca Future research can focus on leveraging this versatile intermediate in novel catalytic cycles and transformations.

One area of interest is the exploration of alternative coupling partners in reactions like the Suzuki, Stille, or Buchwald-Hartwig aminations to install a wider variety of functional groups at the C2 position. Beyond palladium, catalytic systems based on copper, nickel, or iron could offer complementary reactivity and selectivity. researchgate.net

Another frontier is the activation of other positions on the pyrimidine ring. While the C2 position is activated by the bromine atom, exploring conditions for selective C-H activation at C5 or C6 would open up pathways to di- or tri-substituted pyrimidines. researchgate.net Additionally, transformations involving the benzyloxy group, such as catalytic debenzylation or functionalization of the benzyl (B1604629) ring itself, could provide routes to new classes of derivatives. The application of emerging synthetic methods, such as photoredox and electrochemical catalysis, could unlock unprecedented transformations by engaging the molecule in novel single-electron transfer (SET) pathways. uni-regensburg.de

Role in Emerging Chemical Technologies and Methodological Developments

The functionalized pyrimidines accessible from this compound are well-suited for application in emerging chemical technologies. The pyrimidine scaffold is a "privileged structure" in medicinal chemistry and is found in numerous FDA-approved drugs. ijsat.orgmdpi.com Therefore, derivatives of this compound are prime candidates for the development of new therapeutics, such as kinase inhibitors. nih.gov

In materials science, the incorporation of highly functionalized pyrimidines into polymers or supramolecular assemblies could lead to new materials with tailored electronic, optical, or recognition properties. For example, pyrimidine-containing compounds have been investigated for their potential in creating luminescent materials. researchgate.net

As highlighted by the IUPAC's "Top Ten Emerging Technologies in Chemistry," areas such as aggregation-induced emission and the development of novel sensors represent significant opportunities. researchgate.netresearchgate.net The structural versatility offered by this compound as a starting material allows for the systematic tuning of molecular properties, making its derivatives ideal platforms for exploration in these cutting-edge fields. The ability to readily generate diverse structures from this intermediate will ensure its continued relevance in the development of new chemical methodologies and technologies aimed at addressing global challenges in health and sustainability. researchgate.net

Q & A

Q. Q1. What are the common synthetic routes for preparing 4-(Benzyloxy)-2-bromopyrimidine, and what methodological considerations ensure high yield?

Answer: The synthesis typically involves two key steps:

Introduction of the Benzyloxy Group : A pyrimidine derivative (e.g., 2-hydroxypyrimidine) reacts with benzyl bromide or benzyl chloride under basic conditions (e.g., KOH/NaH) in solvents like toluene or DMF. This step requires controlled heating (reflux at 80–100°C) to optimize nucleophilic substitution .

Bromination : The intermediate is brominated using N-bromosuccinimide (NBS) or Br₂ with a catalyst (e.g., FeBr₃) in anhydrous conditions. Reaction temperatures are kept below 50°C to avoid side reactions .

Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) ensures ≥95% purity. Yield optimization requires strict moisture exclusion and stoichiometric control of brominating agents .

Q. Q2. What analytical techniques are recommended for characterizing this compound, and how are data interpreted?

Answer: Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.3–7.5 ppm (benzyl aromatic protons), δ 8.4–8.6 ppm (pyrimidine H5/H6).

- ¹³C NMR : Signals at ~160 ppm (C=O benzyloxy), ~105 ppm (C-Br) .

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 265.11 (C₁₁H₉BrN₂O⁺) confirms molecular weight .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% for biological assays) .

Advanced Research Questions

Q. Q3. How do reaction conditions (solvent, temperature, catalyst) influence the selectivity of bromination at the pyrimidine C2 position?

Answer: Bromination selectivity depends on:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at C2 due to enhanced stabilization of transition states.

- Catalysts : Lewis acids like FeBr₃ direct bromine to electron-rich positions, while NBS/radical initiators (e.g., AIBN) may lead to competing side reactions at C4/C5 .

- Temperature : Lower temperatures (0–25°C) reduce di-bromination risks. Kinetic studies show a 10°C increase can reduce C2 selectivity by 15% .

Data Contradiction Note : Some protocols report higher yields with NBS in DCM at 0°C , while others prefer Br₂/FeBr₃ in chloroform at 25°C . Resolution requires mechanistic analysis of intermediates via in situ IR or LC-MS.

Q. Q4. What strategies are effective for deprotecting the benzyloxy group in this compound, and how does this impact downstream applications?

Answer: Deprotection methods include:

- Acidic Conditions : HBr/AcOH (30% v/v, 80°C, 6h) cleaves the benzyl ether, yielding 4-hydroxy-2-bromopyrimidine.

- Catalytic Hydrogenation : Pd/C (10% wt) under H₂ (1 atm) in ethanol removes the benzyl group but may reduce bromine if excess H₂ is used .

Impact : Deprotection enables functionalization (e.g., Suzuki coupling at C4-OH), but residual acid or catalyst must be removed via ion-exchange chromatography to avoid interference in biological assays .

Q. Q5. How does the bromine substituent at C2 affect the compound’s reactivity in cross-coupling reactions, and what methodologies enhance coupling efficiency?

Answer: The C2-Br acts as a leaving group in cross-coupling reactions:

- Suzuki-Miyaura : Pd(PPh₃)₄ (5 mol%), K₂CO₃, aryl boronic acids in dioxane/H₂O (80°C, 12h) achieve >80% yield. Steric hindrance from the benzyloxy group necessitates longer reaction times .

- Buchwald-Hartwig Amination : Xantphos/Pd₂(dba)₃ catalyzes C-N bond formation with amines. Microwave-assisted conditions (120°C, 30 min) improve efficiency .

Challenges : Competing debromination occurs with strong bases (e.g., t-BuOK), requiring careful optimization of base strength .

Comparative and Mechanistic Questions

Q. Q6. How does this compound compare structurally and reactively to analogs like 4-(Benzyloxy)-2-chloropyrimidine?

Answer:

| Property | This compound | 4-(Benzyloxy)-2-Chloropyrimidine |

|---|---|---|

| Electrophilicity | Higher (Br is better leaving group) | Lower |

| Coupling Efficiency | Suzuki: 80–85% | Suzuki: 60–70% |

| Stability | Prone to light-induced degradation | More stable under ambient conditions |

| Chlorine analogs require harsher conditions (e.g., higher Pd loading) for cross-coupling, but offer better storage stability . |

Q. Q7. What computational methods are used to predict the biological activity of this compound derivatives?

Answer:

- Docking Studies : AutoDock Vina models interactions with kinase targets (e.g., EGFR), identifying key hydrogen bonds between the pyrimidine N1 and Lys745.

- QSAR Models : Hammett constants (σ⁺) of substituents correlate with IC₅₀ values in enzyme inhibition assays (R² = 0.89) .

- MD Simulations : Reveal stability of the benzyloxy group in hydrophobic binding pockets over 100 ns trajectories .

Stability and Handling

Q. Q8. What are the best practices for storing this compound to prevent degradation?

Answer:

- Storage Conditions : Dark glass vials under argon at –20°C.

- Decomposition Risks : Exposure to UV light accelerates debromination; moisture leads to hydrolysis of the benzyloxy group.

- Shelf Life : 12 months when stored properly, verified by periodic HPLC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.